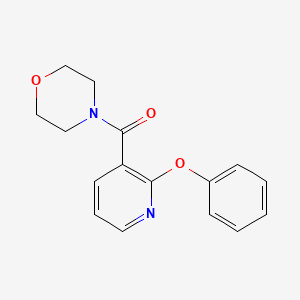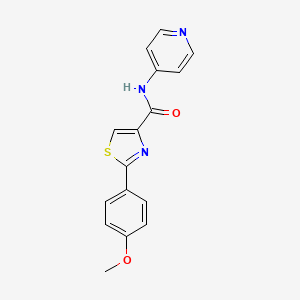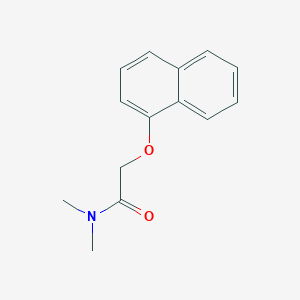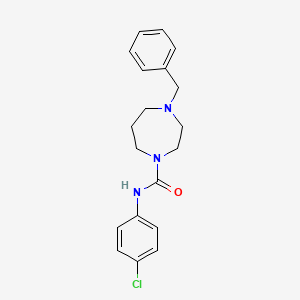
Morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPMP and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of MPMP is not fully understood. However, it has been proposed that MPMP inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MPMP has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer's disease.
Biochemical and Physiological Effects:
MPMP has been found to have various biochemical and physiological effects. In cancer cells, MPMP inhibits the activity of certain enzymes, leading to reduced cell growth and proliferation. In the brain, MPMP inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine. This increase in acetylcholine levels is beneficial in treating Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPMP in lab experiments is its potential applications in cancer research and Alzheimer's disease treatment. MPMP has been found to be effective in inhibiting the growth of cancer cells and reducing the levels of amyloid-beta in the brain. However, one of the limitations of using MPMP in lab experiments is its potential toxicity. Further studies are needed to determine the safety of MPMP in humans.
Direcciones Futuras
There are several future directions for the research on MPMP. One of the directions is to study the safety and toxicity of MPMP in humans. Another direction is to study the potential applications of MPMP in other diseases, such as Parkinson's disease and Huntington's disease. Further studies are also needed to determine the optimal dosage and administration of MPMP for different diseases.
Conclusion:
In conclusion, MPMP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP has been synthesized using different methods and has been extensively studied for its potential applications in cancer research and Alzheimer's disease treatment. The mechanism of action of MPMP is not fully understood, but it has been proposed that MPMP inhibits the activity of certain enzymes. MPMP has various biochemical and physiological effects, and its potential advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on MPMP have been identified.
Métodos De Síntesis
MPMP can be synthesized using different methods, including the reaction of 2-phenoxypyridine-3-carboxaldehyde with morpholine and subsequent condensation with acetone. Another method involves the reaction of 2-phenoxypyridine-3-carboxaldehyde with morpholine and subsequent condensation with ethyl acetoacetate. Both methods lead to the formation of MPMP.
Aplicaciones Científicas De Investigación
MPMP has been extensively studied for its potential applications in various fields. One of the significant applications of MPMP is in cancer research. It has been found that MPMP inhibits the growth of cancer cells and induces apoptosis. MPMP has also been studied for its potential use in treating Alzheimer's disease. It has been found that MPMP can reduce the levels of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(18-9-11-20-12-10-18)14-7-4-8-17-15(14)21-13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJDMBVKKXPMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7481089.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-ynylacetamide](/img/structure/B7481097.png)
![N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7481100.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B7481101.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)
